

(1R,2S)-1-Amino-2-indanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B115903

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CAS Number: 136030-00-7[1][2][3][4]

This technical guide provides an in-depth overview of **(1R,2S)-1-amino-2-indanol**, a chiral amino alcohol widely utilized as a ligand and catalyst in asymmetric synthesis. It is particularly valuable for researchers and professionals involved in drug development and fine chemical synthesis. This document outlines its core physical properties, a detailed experimental protocol for a key application, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties

(1R,2S)-1-amino-2-indanol is a white to light yellow crystalline powder.[1][5] It is a crucial building block in the synthesis of various chiral compounds, including being a key intermediate for the HIV protease inhibitor, Indinavir.[5] Its utility stems from its rigid bicyclic structure and the defined stereochemical relationship between the amino and hydroxyl groups, which allows for effective stereocontrol in chemical transformations.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO	[2][3]
Molecular Weight	149.19 g/mol	[3][5]
Melting Point	118-121 °C	[1][3]
Appearance	White to light yellow crystal powder	[1][5]
Optical Activity ([α] _D ²⁵)	+63° (c = 0.2 in chloroform)	[3]
Purity (ee)	>98.0%	[6]
Storage Temperature	Room temperature, in dark place under inert atmosphere	[1]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

One of the primary applications of **(1R,2S)-1-amino-2-indanol** is in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a precursor to a chiral oxazaborolidine catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Objective: To perform an asymmetric reduction of acetophenone to (R)-1-phenylethanol using an in situ generated oxazaborolidine catalyst from **(1R,2S)-1-amino-2-indanol** and borane dimethyl sulfide complex (BMS).

Materials:

- **(1R,2S)-1-amino-2-indanol** (10 mol%)
- Borane dimethyl sulfide complex (BMS, 1.0 M solution in THF)
- Acetophenone
- Anhydrous Tetrahydrofuran (THF)

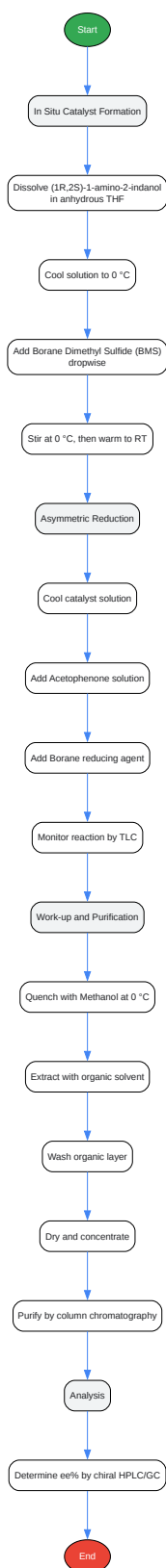
- Methanol
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply, septum-sealed flasks, syringes)

Methodology:

- Catalyst Formation:
 - A dry, nitrogen-flushed round-bottom flask is charged with **(1R,2S)-1-amino-2-indanol** (10 mol%).
 - Anhydrous THF is added to dissolve the amino alcohol (typical concentration 0.1-0.5 M).
 - The solution is cooled to 0 °C in an ice bath.
 - Borane dimethyl sulfide solution (1.0-1.2 equivalents relative to the amino alcohol) is added dropwise to the stirred solution. Hydrogen gas evolution will be observed.
 - After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the oxazaborolidine catalyst.
- Asymmetric Reduction:
 - The flask containing the in situ generated catalyst is cooled to the desired reaction temperature (e.g., -20 °C to room temperature, depending on the substrate).
 - A solution of acetophenone in anhydrous THF is added dropwise to the catalyst solution.

- The borane reducing agent (0.6-1.0 equivalents relative to the ketone) is then added slowly to the reaction mixture over a period of 30-60 minutes.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, the reaction is cooled to 0 °C and quenched by the slow, careful addition of methanol to decompose any excess borane.
 - The mixture is allowed to warm to room temperature, and 1 M HCl is added.
 - The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by silica gel column chromatography to yield (R)-1-phenylethanol.
- Analysis:
 - The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Experimental Workflow Diagram



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Caption: Workflow for the asymmetric reduction of a ketone.

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- To cite this document: BenchChem. [(1R,2S)-1-Amino-2-indanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115903#1r-2s-1-amino-2-indanol-cas-number-and-physical-properties]

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